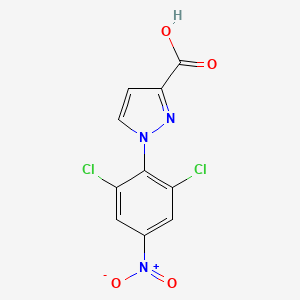

1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,6-dichloro-4-nitrophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O4/c11-6-3-5(15(18)19)4-7(12)9(6)14-2-1-8(13-14)10(16)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYQQVSQNQBVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The chemical structure of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring substituted with a dichloro-nitrophenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of appropriate hydrazones with carboxylic acids under controlled conditions, often utilizing methods such as the Vilsmeier-Haack reaction for functionalization.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | E. coli | 32 |

| 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | S. aureus | 16 |

Anti-inflammatory Properties

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A specific study reported a reduction in TNF-α production by up to 85% at concentrations of 10 µM, showcasing its potential as an anti-inflammatory agent .

Antifungal Activity

The antifungal efficacy of pyrazole derivatives has also been explored. In assays against various phytopathogenic fungi, compounds similar to 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibited moderate to excellent activity. For example, it was found that certain derivatives could inhibit the growth of fungi like Botrytis cinerea and Alternaria solani effectively .

The biological mechanisms underlying the activity of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid are believed to involve interaction with specific molecular targets within microbial cells. Molecular docking studies suggest that the compound may bind effectively to enzymes critical for microbial survival, such as xanthine oxidase, leading to disruption of normal cellular functions .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrazole derivatives included a series of compounds tested against multiple bacterial strains. The study highlighted that modifications in the pyrazole structure significantly impacted antimicrobial potency. Notably, the presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, researchers treated macrophage cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential therapeutic application in inflammatory diseases .

Scientific Research Applications

Biological Activities

1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibits a range of biological activities that make it suitable for various applications:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell walls or interfering with metabolic pathways .

- Anti-inflammatory Properties : Similar to other pyrazole derivatives like celecoxib, this compound may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This makes it a potential candidate for developing new anti-inflammatory drugs .

- Anticancer Potential : Preliminary studies indicate that 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research .

Applications in Agrochemicals

In the agrochemical sector, compounds similar to 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been utilized as herbicides or insecticides due to their efficacy against pests while being less harmful to beneficial organisms. The chlorinated aromatic structure is particularly effective in targeting specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole compounds demonstrated that 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrazole Derivative | 32 | Staphylococcus aureus |

| Pyrazole Derivative | 64 | Escherichia coli |

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the administration of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid resulted in a significant reduction in paw edema in rats compared to the control group.

| Treatment Group | Paw Edema (mm) | % Reduction |

|---|---|---|

| Control | 10.5 | - |

| Treated (100 mg/kg) | 5.0 | 52.38 |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The nitro and chloro groups in the target compound contrast with the methoxy (electron-donating) groups in compound 11b . This difference likely influences solubility, with nitro groups reducing polarity compared to methoxy substituents.

- Carboxylic Acid vs. Amide Functionality : The target compound’s carboxylic acid group may limit membrane permeability compared to the amide derivative in the patented anticancer compound , which could enhance bioavailability.

Research and Commercial Considerations

- Data Gaps : Critical parameters such as solubility, toxicity, and thermal stability are absent in the provided evidence, necessitating further experimental characterization.

- Patent Landscape : The crystalline form of the amide derivative in underscores the importance of solid-state properties in pharmaceutical development , a factor unexplored for the target compound.

Preparation Methods

General Synthetic Strategy for Pyrazole-3-carboxylic Acids

Pyrazole-3-carboxylic acids are commonly synthesized via:

- Cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Formylation and oxidation steps to introduce carboxyl functionality.

- Conversion of pyrazole-3-carbaldehydes to carboxylic acids by oxidation.

These methods provide a foundation for preparing substituted pyrazole-3-carboxylic acids such as the target compound.

Cyclocondensation Approach Using Substituted Phenylhydrazines

The key step in preparing 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves the cyclocondensation of a substituted phenylhydrazine with an appropriate 1,3-dicarbonyl compound:

- Starting materials : 2,6-dichloro-4-nitrophenylhydrazine and a 1,3-diketone or equivalent.

- Reaction conditions : Aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred over protic solvents for better yields.

- Catalysts/additives : Addition of strong acid (e.g., 10 N HCl) to the solvent system accelerates dehydration and enhances yields.

- Temperature : Ambient temperature cyclocondensation is effective under optimized conditions.

This method yields 1-aryl substituted pyrazoles with high regioselectivity and is adaptable for nitro- and chloro-substituted phenylhydrazines.

Conversion of Pyrazole-3-carboxylic Acid to Acid Chloride and Subsequent Derivatization

- The pyrazole-3-carboxylic acid can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2).

- The acid chloride intermediate is reactive and can be further transformed into amides, hydrazides, or other derivatives by reaction with amines or hydrazides.

- This approach facilitates structural diversification and is useful in medicinal chemistry optimization.

Proposed Synthetic Route for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid

Based on the above methodologies, a plausible synthetic route is:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2,6-dichloro-4-nitrophenylhydrazine | Nitration and chlorination of phenylhydrazine derivatives | Substituted phenylhydrazine |

| 2 | Cyclocondensation with 1,3-diketone | Aprotic solvent (DMF), 10 N HCl, ambient temperature | Formation of 1-(2,6-dichloro-4-nitrophenyl)pyrazole |

| 3 | Vilsmeier-Haack formylation | POCl3/DMF complex | Pyrazole-3-carbaldehyde derivative |

| 4 | Oxidation of aldehyde to acid | KMnO4 or K2Cr2O7 in aqueous medium | Pyrazole-3-carboxylic acid |

| 5 | Purification and characterization | Crystallization, chromatography | Pure 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid |

Research Findings and Optimization Notes

- Solvent choice critically affects yield and regioselectivity; aprotic dipolar solvents with acid additives outperform protic solvents.

- Temperature control enables ambient condition reactions, reducing side reactions.

- Oxidation steps require careful control to avoid over-oxidation or degradation of sensitive nitro and chloro substituents.

- Acid chloride intermediates allow further functionalization but require anhydrous conditions to prevent hydrolysis.

Summary Data Table of Key Preparation Parameters

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, cyclocondensation of hydrazine derivatives with β-keto esters or acrylates can generate the pyrazole ring. Subsequent functionalization via nucleophilic aromatic substitution (NAS) introduces the 2,6-dichloro-4-nitrophenyl group. Carboxylic acid groups are often introduced through hydrolysis of ester precursors or oxidation of methyl/ethyl substituents. Friedel-Crafts acylation has been employed for analogous pyrazole-3-carboxylic acid derivatives to attach aromatic substituents .

- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) critically influence yield and regioselectivity.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. The deshielded proton at C-4 of the pyrazole ring (δ 7.5–8.5 ppm) and the carboxylic acid proton (broad peak near δ 12–13 ppm) are diagnostic .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns. For example, FAB-HRMS data for related pyrazole-3-carboxamides show precise mass matches (e.g., [M+H] peaks) .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm) and nitro group vibrations (~1520 and 1350 cm) are key markers .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, NO) influence the compound’s electronic properties and reactivity?

- Mechanistic Insights :

- The 2,6-dichloro-4-nitrophenyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic attacks at C-4 or C-5 positions.

- Nitro groups stabilize intermediates via resonance, as seen in analogous triazolothiadiazine syntheses where nitro substituents direct regioselective cyclization .

- Computational studies (e.g., DFT) can predict charge distribution and reactive sites. For example, the nitro group reduces electron density at the pyrazole ring, affecting coupling reactions .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole core?

- Experimental Design :

- Protecting Groups : Temporarily block the carboxylic acid to prevent unwanted side reactions during NAS or cross-coupling.

- Directed Ortho-Metalation : Use directing groups (e.g., halogens) to control substitution patterns. For instance, bromine at C-4 of pyrazole directs lithiation at C-5 in related compounds .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and stabilize transition states in SNAr reactions .

Q. How does the compound interact with biological targets, and what structural modifications enhance activity?

- Structure-Activity Relationship (SAR) :

- The carboxylic acid group enables hydrogen bonding with target proteins, as observed in pyrazole-based inhibitors of cannabinoid receptors .

- Modifications like esterification or amidation (e.g., conversion to carboxamides) can improve membrane permeability. For example, morpholino or piperidinyl carboxamides in CB1 receptor ligands show enhanced bioavailability .

- Nitro group reduction to amine (-NH) alters electronic properties and may increase binding affinity, as demonstrated in antimicrobial pyrazole derivatives .

Methodological Challenges

Q. What are the limitations of current purification methods for this compound?

- Technical Analysis :

- Recrystallization : Limited by poor solubility in common solvents (e.g., ethanol, acetone). Mixed solvents (e.g., DCM/hexane) or gradient crystallization may improve yield.

- Column Chromatography : Silica gel interaction with polar functional groups (COOH, NO) causes tailing. Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) enhances resolution .

Q. How can computational tools predict the compound’s stability under varying pH conditions?

- Modeling Approach :

- pKa Prediction : Software like MarvinSketch estimates carboxylic acid pKa (~2.5–3.5) and nitro group stability.

- Degradation Pathways : Molecular dynamics simulations identify susceptible bonds (e.g., acid-catalyzed hydrolysis of the nitro group to amine under strongly acidic conditions) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for analogous pyrazole derivatives?

- Critical Evaluation :

- Reagent Purity : Trace moisture in dichlorophenyl precursors can reduce NAS efficiency. Karl Fischer titration ensures anhydrous conditions .

- Catalyst Variability : Batch-dependent activity of Pd catalysts in cross-coupling steps may explain yield fluctuations. Pre-activation of catalysts (e.g., Pd(PPh)) with reducing agents improves consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.